molecular formula C7H8F3N3 B3281412 2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine CAS No. 733758-20-8

2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Cat. No.: B3281412
CAS No.: 733758-20-8
M. Wt: 191.15 g/mol
InChI Key: GWCRRTXMLXAEDC-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a chemical compound characterized by the presence of a trifluoromethyl group attached to an imidazo[4,5-c]pyridine core. This compound is part of the broader class of organofluorine compounds, which are known for their unique chemical properties due to the presence of fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine typically involves multiple steps, starting with the construction of the imidazo[4,5-c]pyridine core followed by the introduction of the trifluoromethyl group. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure consistent quality and yield. The use of automated systems and advanced reaction monitoring techniques can optimize the synthesis process, reducing waste and improving efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium azide (NaN₃) or halides.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Generation of various substituted imidazo[4,5-c]pyridines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

2-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include other trifluoromethyl-substituted imidazo[4,5-c]pyridines, which may differ in their substitution patterns or core structures. These compounds are often compared in terms of their efficacy, selectivity, and safety profiles.

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)-1H-imidazo[4,5-c]pyridine

  • 3-(Trifluoromethyl)-1H-imidazo[4,5-c]pyridine

  • 4-(Trifluoromethyl)-1H-imidazo[4,5-c]pyridine

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Properties

IUPAC Name

2-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3/c8-7(9,10)6-12-4-1-2-11-3-5(4)13-6/h11H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCRRTXMLXAEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693877
Record name 2-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733758-20-8
Record name 2-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Reactant of Route 2
2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Reactant of Route 3
2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Reactant of Route 4
2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Reactant of Route 5
2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Reactant of Route 6
2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

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